1-(4-ethylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dihalide. The bicyclo[2.2.1]heptane structure could potentially be formed through a Diels-Alder reaction, a common method for synthesizing cyclic compounds .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It contains a bicyclic heptane structure attached to a piperazine ring via an ether linkage, and also has a hydroxyl group attached to a propane structure. The stereochemistry at the 1 and 4 positions of the bicyclic structure is specified as S and R, respectively .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. The ether group could potentially be cleaved under acidic conditions. The hydroxyl group could potentially be involved in elimination reactions or could act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. This compound contains a piperazine ring, which is known to readily form salts and increase water solubility .Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2O2.2ClH/c1-5-20-8-10-21(11-9-20)13-16(22)14-23-17-12-15-6-7-19(17,4)18(15,2)3;;/h15-17,22H,5-14H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLWPDSYKKLZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2CC3CCC2(C3(C)C)C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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